4-(1,2,2,2-Tetrafluoroethyl)toluene
Description
4-(1,2,2,2-Tetrafluoroethyl)toluene is a fluorinated aromatic compound characterized by a toluene backbone substituted at the para position with a 1,2,2,2-tetrafluoroethyl group (-CF₂CH₂F).
Properties
Molecular Formula |
C9H8F4 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
1-methyl-4-(1,2,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3 |
InChI Key |
SADILGTUZRVXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE can be synthesized through the reaction of 1,1,2,2-tetrafluoroethane with toluene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less fluorinated derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing the reactivity and stability of the resulting products. The pathways involved include nucleophilic and electrophilic interactions, which are critical in determining the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Structural and Functional Group Differences
4-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-11-7)
- Substituent : A 1,1,2,2-tetrafluoroethoxy group (-O-CF₂CF₂H) attached to the toluene ring.
- Molecular Formula : C₉H₈F₄O (vs. C₉H₈F₄ for the target compound).
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol (Compound 3 from )
- Substituent : A thioether-linked trifluoromethyl-tetrafluorophenyl group (-S-C₆F₄CF₃) with a hydroxyl-terminated ethyl chain.
- Molecular Formula : C₉H₅F₇OS.
- Key Difference : The sulfur atom and hydroxyl group enhance reactivity (e.g., participation in nucleophilic reactions) and alter hydrophobicity compared to purely hydrocarbon-fluorocarbon systems .
Physicochemical Properties
Key Observations:
- The thioether derivative (Compound 3) has a significantly higher molecular weight and fluorine content (45.21%) due to its perfluorinated aromatic core.
- The ether analog’s oxygen content (7.68%) may improve miscibility with polar solvents, whereas Compound 3’s sulfur and hydroxyl groups suggest utility in crosslinking or polymer chemistry .
4-(1,1,2,2-Tetrafluoroethoxy)toluene
Compound 3
- Synthesized via two routes: Reaction of perfluorotoluene with 2-mercaptoethanol in DMF. Alkylation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol with 2-chloroethanol.
- Purification via vacuum distillation highlights its volatility under reduced pressure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
